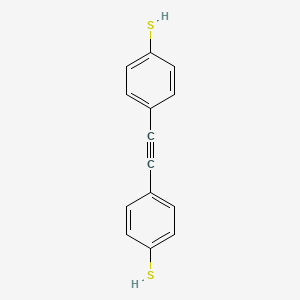

4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol)

Descripción general

Descripción

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is a diphenylacetylene derivative capped with two aldehyde functional groups . It is used for the preparation of an imine-linkage dual-pore COF with ethylenetetraaniline .

Synthesis Analysis

The synthesis of this ethynyl-linked boron dipyrromethene involves a Rothmund reaction between 4,4’-(ethyne-1,2-diyl)dibenzaldehyde and a pyrrole derivative, followed by boron complexation .Molecular Structure Analysis

The molecular weight of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is 234.25 g/mol . The chemical formula is C16H10O2 .Chemical Reactions Analysis

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde reacts with trimethyltriazine to produce COFs that are used in photocatalytic reaction for H2O2 production .Physical And Chemical Properties Analysis

The compound is a yellow powder . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Electronic Properties and Logic Device Applications

Research on molecules like 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol), particularly those containing thiol functional groups, has been advancing in the study of electronic properties such as Negative Differential Resistance (NDR) and switching properties for logic devices. These molecules, including variants like 4,4′-di(ethynylphenyl)-2′-nitro-1-(thioacetyl)benzene, show promise in the fabrication of molecular junctions and can be studied using methods like ultra-high-vacuum scanning tunneling microscopy (UHV-STM) (Lee, Shin, & Kwon, 2007).

Click Chemistry for Redox-Active Applications

Ethynylferrocene, a molecule closely related to 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol), has been utilized in thiol–yne click chemistry. This technique has shown efficient and diverse applications in producing electroactive precursors and in the synthesis of ferrocenyl–vinyl sulfides. These reactions are critical in the field of organic and redox-active compound synthesis (Enríquez et al., 2014).

Fluorescent Probes for Selective Discrimination

The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols is another significant application. Compounds similar to 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol) can be used in designing reaction-based fluorescent probes. These probes have demonstrated high selectivity and sensitivity, making them suitable for environmental and biological sciences applications, such as sensing thiophenols in water samples (Wang et al., 2012).

Hyperbranched Polymers and Emission Properties

In the polymer chemistry field, derivatives of 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol) have been used in synthesizing hyperbranched polymers with unique emission properties. These polymers display aggregation-induced emission, making them suitable for applications like explosive detection and fluorescent photopatterning (Hu et al., 2012).

Catalysis and Polymerization Reactions

The compound has also been involved in catalysis and polymerization reactions. For instance, its derivatives have been used in phase transfer Pd(0) catalyzed polymerization reactions, leading to the formation of mesomorphic compounds. These compounds show promise in materials science, especially in the creation of mesomorphic EDA complexes (Pugh & Percec, 1990).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[2-(4-sulfanylphenyl)ethynyl]benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKHLBJTPTUOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601614 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

322639-14-5 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline](/img/structure/B3051170.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B3051175.png)